Tert-butyl 4-chloro-3-nitrobenzoate
Overview
Description
Tert-butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the reaction between the carboxylic acid and tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-chloro-3-nitrobenzoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-3-nitrobenzoate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active acid form. The chlorine atom can also engage in halogen bonding or be substituted by other functional groups, modulating the compound’s activity.
Comparison with Similar Compounds
Tert-butyl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-chloro-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group. It may exhibit different reactivity and solubility properties.
Ethyl 4-chloro-3-nitrobenzoate: Another ester derivative with an ethyl group, showing variations in physical and chemical properties compared to the tert-butyl ester.
4-chloro-3-nitrobenzoic acid: The parent acid form, lacking the ester group, which affects its solubility and reactivity.
This compound is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTMDLPSCGNGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442514 | |
Record name | t-butyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157160-99-1 | |
Record name | t-butyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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